2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Description
2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS: 389579-66-2), commercially designated as Photocure TAZ-250, is a triazine-based photo-acid generator (PAG) widely used in radiation-curable materials and photolithography . Its structure features a central 1,3,5-triazine core substituted with two trichloromethyl groups and a 4'-ethyl-biphenyl moiety. The trichloromethyl groups act as acid precursors, releasing hydrochloric acid (HCl) upon UV irradiation, while the biphenyl-ethyl substituent enhances electronic conjugation and solubility in organic matrices . This compound is notable for its high thermal stability (decomposition temperature >200°C) and compatibility with industrial UV-curing processes (e.g., λ = 365 nm) .
Properties
CAS No. |
389579-66-2 |
|---|---|
Molecular Formula |
C19H13Cl6N3 |
Molecular Weight |
496.0 g/mol |
IUPAC Name |
2-[4-(4-ethylphenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C19H13Cl6N3/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15-26-16(18(20,21)22)28-17(27-15)19(23,24)25/h3-10H,2H2,1H3 |
InChI Key |
XBWGBEZTVOHKSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-bromoethylbenzene and phenylboronic acid. The resulting 4’-ethyl-[1,1’-biphenyl] is then subjected to further functionalization to introduce the triazine ring.
The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines or nitriles
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The ethyl group on the biphenyl core can be oxidized to form carboxylic acids or aldehydes.
Reduction: The triazine ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group can yield benzoic acid derivatives, while substitution of trichloromethyl groups can produce various substituted triazines.
Scientific Research Applications
2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets through various pathways. The biphenyl core can engage in π-π stacking interactions with aromatic residues in proteins, while the triazine ring can form hydrogen bonds or coordinate with metal ions. The trichloromethyl groups can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(4'-ethyl-biphenyl)-triazine and analogous bis(trichloromethyl)-1,3,5-triazine derivatives:
Key Findings :
Substituent Effects on Acid Generation :
- Biphenyl-ethyl (TAZ-250) and anthracenylvinyl (PAG4) substituents enhance acid yield due to extended π-conjugation, which stabilizes the excited state and promotes efficient HCl release .
- Oxime esters (TZ4) introduce dual reactivity, enabling both acid generation and radical formation, making them superior in catalyzing deblocking reactions .
Wavelength Sensitivity :
- Methoxynaphthyl (Triazine B) and anthracenyl (PAG4) derivatives absorb at longer wavelengths (405 nm), whereas ethyl-biphenyl (TAZ-250) and methoxystyryl (MBTT) compounds are optimized for 365 nm UV systems .
Thermal and Solubility Profiles: Ethyl-biphenyl and methoxyphenyl substituents improve solubility in non-polar solvents (e.g., toluene, chloroform) compared to polar methoxystyryl derivatives . All bis(trichloromethyl)-triazines exhibit high thermal stability (>200°C), critical for high-temperature processing .
Environmental and Safety Considerations: Ethyl-biphenyl derivatives (TAZ-250) are classified as non-hazardous under standard safety protocols, unlike methoxynaphthyl analogs, which require stricter handling due to higher toxicity .
Research Implications and Industrial Relevance
The structural versatility of bis(trichloromethyl)-1,3,5-triazines allows fine-tuning for specific applications. For instance:
- TAZ-250 is favored in photoresist formulations for semiconductor manufacturing due to its balanced reactivity and thermal resilience .
- Triazine B (methoxynaphthyl) dominates in high-resolution printing due to its superior quantum yield at 405 nm .
- TZ4 (oxime ester) represents a breakthrough in dual-functional PAGs, enabling next-generation copolymer synthesis .
Biological Activity
2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS Number: 69432-53-7) is a synthetic compound belonging to the triazine family. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article explores its biological activity, including anticancer properties, molecular interactions, and potential applications.
- Molecular Formula : C19H13Cl6N3
- Molecular Weight : 496.04 g/mol
- Structure : The compound features a triazine core with two trichloromethyl groups and an ethyl-substituted biphenyl moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study conducted on Dalton's lymphoma (DL) cancer cells revealed that this compound exhibited concentration-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) was determined to be 43 μM after 24 hours of treatment. This indicates a potent effect compared to standard chemotherapy agents like cisplatin, which had an IC50 of 0.63 μM under similar conditions .
Molecular Docking Studies
Molecular docking simulations suggest that the compound interacts effectively with anti-apoptotic proteins such as BCL-2 and BCL-XL. These interactions are crucial for understanding the mechanism by which the compound induces apoptosis in cancer cells.
Binding Affinities
The binding affinities were quantified through docking studies:
- BCL-2 : Interacts via four hydrogen bonds.
- BCL-XL : Interacts via seven hydrogen bonds.
These interactions indicate that the compound may disrupt the survival signaling pathways in cancer cells, leading to increased apoptosis .
The proposed mechanism involves:
- Halogen Bonding : The presence of trichloromethyl groups facilitates halogen bonding interactions that enhance molecular stability and reactivity.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, contributing to its cytotoxic effects.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress and subsequent cell death.
Comparative Analysis of Biological Activity
| Compound | IC50 (μM) | Target Protein Interaction | Mechanism |
|---|---|---|---|
| This compound | 43 | BCL-2/BCL-XL | Apoptosis induction |
| Cisplatin | 0.63 | DNA crosslinking | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with triazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. Post-reaction, solvent removal via reduced-pressure evaporation and filtration yields the crude product. Optimization may involve adjusting molar ratios, reflux time, or solvent polarity to improve yield .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via recrystallization or column chromatography is critical due to trichloromethyl groups’ steric and electronic effects.
Q. Which spectroscopic techniques are most effective for characterizing this triazine derivative?
- Methodological Answer :
- NMR : Use - and -NMR to confirm biphenyl and trichloromethyl substituents. The ethyl group’s resonance at δ ~1.2–1.4 ppm (triplet) and aromatic protons at δ ~7.0–8.0 ppm are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF can verify molecular ion peaks (e.g., [M+H]) and isotopic patterns from chlorine atoms .
- FT-IR : Peaks at ~750–850 cm indicate C-Cl stretching vibrations .
Q. How can researchers assess the purity of this compound, and what analytical standards should be applied?
- Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) using a C18 reverse-phase column. Compare retention times with certified reference materials (CRMs) of analogous triazines (e.g., 95%+ purity CRMs as per ISO/IEC 17025 guidelines) . Quantify impurities via integration of chromatographic peaks.
Advanced Research Questions
Q. What experimental designs are suitable for studying the environmental fate of this compound, particularly its persistence and bioaccumulation potential?
- Methodological Answer : Follow a tiered approach:
- Lab Studies : Measure hydrolysis rates (pH 4–9), photolysis under UV light (λ = 254–365 nm), and biodegradation via OECD 301/302 protocols. Use LC-MS/MS to track degradation products .
- Field Studies : Deploy passive samplers in water/sediment systems to model partitioning coefficients (e.g., log ) and bioaccumulation factors (BCFs) in aquatic organisms .
Q. How can computational modeling predict the reactivity of trichloromethyl groups in cross-coupling or photochemical reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics : Simulate photodecomposition pathways under UV irradiation to identify potential radical intermediates (e.g., CCl) .
Q. What strategies mitigate challenges in synthesizing derivatives with modified biphenyl or trichloromethyl substituents?
- Methodological Answer :
- Protecting Groups : Use silyl ethers or tert-butyl groups to shield reactive sites during functionalization of the biphenyl moiety .
- Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups without cleaving trichloromethyl bonds .
- Troubleshooting : If side reactions occur (e.g., dechlorination), optimize reaction temperature or switch to inert solvents like THF/DMF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
